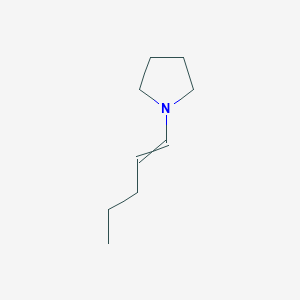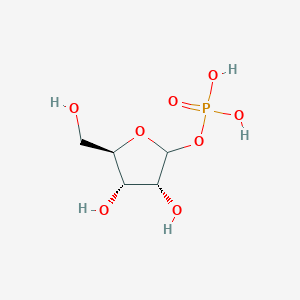![molecular formula C17H16ClN3O4 B227750 2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)
2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide, also known as CHEMBL225070, is a synthetic compound that has been widely used in scientific research applications. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins, including histone deacetylases and carbonic anhydrases. This inhibition leads to changes in gene expression and cellular function, which may contribute to the compound's anti-inflammatory, anti-cancer, and anti-microbial properties.
Biochemical and Physiological Effects:
2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. This compound has also been found to modulate the immune system and regulate gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide in lab experiments is its ability to inhibit the activity of various enzymes and proteins. This makes it a useful tool for studying the mechanism of action of these molecules. However, one of the limitations of using this compound is its potential toxicity and side effects, which may affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide in scientific research. One potential direction is the development of more potent and selective inhibitors of histone deacetylases and carbonic anhydrases. Another direction is the study of the compound's effects on other biological processes, such as cell signaling and metabolism. Additionally, the use of this compound in combination with other drugs may lead to the development of new therapies for cancer and inflammatory diseases.
Synthesemethoden
The synthesis of 2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-amino-N-(2-hydroxyethyl)acetamide in the presence of triethylamine. The resulting intermediate is then reacted with 2-hydrazinyl-N-(2-oxoethyl)benzamide to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide has been widely used in scientific research as a tool to study various biological processes. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been used to study the mechanism of action of various enzymes and proteins, including histone deacetylases and carbonic anhydrases.
Eigenschaften
Produktname |
2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide |
|---|---|
Molekularformel |
C17H16ClN3O4 |
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H16ClN3O4/c1-10(12-7-6-11(22)8-15(12)23)20-21-16(24)9-19-17(25)13-4-2-3-5-14(13)18/h2-8,20,23H,9H2,1H3,(H,19,25)(H,21,24)/b12-10+ |
InChI-Schlüssel |
JVHDDEHXYWCIHC-ZRDIBKRKSA-N |
Isomerische SMILES |
C/C(=C\1/C=CC(=O)C=C1O)/NNC(=O)CNC(=O)C2=CC=CC=C2Cl |
SMILES |
CC(=C1C=CC(=O)C=C1O)NNC(=O)CNC(=O)C2=CC=CC=C2Cl |
Kanonische SMILES |
CC(=C1C=CC(=O)C=C1O)NNC(=O)CNC(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)
![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)

![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
![Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid](/img/structure/B227718.png)




![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)


![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)